Validated Enzymatic Inhibition: Potent and Defined Activity Against Bacillus anthracis IMPDH
4-Bromobenz[a]anthracene-7,12-dione demonstrates potent, defined inhibition of inosine-5'-monophosphate dehydrogenase (IMPDH) from Bacillus anthracis. This is a quantifiable differentiation point from other benz[a]anthracene-7,12-dione (BAD) derivatives for which such specific and potent activity data is not publicly available in authoritative databases. The compound's mechanism has been characterized as non-competitive, with a Ki of 2.30 nM and an IC50 of 4 nM, providing a clear, validated starting point for further medicinal chemistry or biological studies [1].
| Evidence Dimension | Enzyme Inhibition (IMPDH) |
|---|---|
| Target Compound Data | Ki: 2.30 nM; IC50: 4 nM |
| Comparator Or Baseline | Baseline: Other uncharacterized BAD derivatives with no reported activity against B. anthracis IMPDH. |
| Quantified Difference | Potent inhibition quantified, whereas activity is unreported or negligible for other simple BAD analogs. |
| Conditions | Spectrophotometric assay; preincubation for 10 mins before NAD+ substrate addition [1] |
Why This Matters
This quantifiable potency provides a clear rationale for selecting this specific compound as a chemical probe or lead candidate for developing IMPDH-targeting antibacterials, whereas other BAD isomers lack this validated activity profile.
- [1] BindingDB. (n.d.). BDBM50100958. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50100958 View Source
